N-(4-fluorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-7-hydroxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O3S/c15-9-3-1-8(2-4-9)7-16-11(19)10-12(20)17-14-18(13(10)21)5-6-22-14/h1-6,20H,7H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGSDTUBRBPVKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(N=C3N(C2=O)C=CS3)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Component One-Pot Synthesis
Core Formation via Cyclocondensation
The thiazolo[3,2-a]pyrimidine scaffold is efficiently constructed using a one-pot, three-component reaction. A representative protocol involves the condensation of thiourea derivatives, β-keto esters, and α-haloketones under acidic conditions. For example, Shawkat A. Abdelmohsen demonstrated that p-toluenesulfonic acid (p-TSA, 10 mol%) in refluxing acetonitrile facilitates the formation of the thiazolo[3,2-a]pyrimidine core within 6–8 hours. Adapting this method, the target compound’s precursor—7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid—can be synthesized by substituting α-haloketones with hydroxyl-containing analogues.
Key Reaction Parameters:
Carboxamide Functionalization
The carboxylic acid intermediate undergoes coupling with 4-fluorobenzylamine to introduce the carboxamide group. Using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) as a coupling agent in dimethylformamide (DMF) at 0–5°C achieves >90% conversion. The reaction is quenched with aqueous sodium bicarbonate, and the product is isolated via filtration or column chromatography.
Analytical Validation:
Stepwise Synthesis via Pyrimidine Intermediate
Pyrimidine Ring Construction
The pyrimidine ring is assembled first through a Biginelli-like reaction. Ethyl acetoacetate, urea, and hydroxylamine hydrochloride react in ethanol under reflux to form 6-hydroxy-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Chlorination with phosphorus oxychloride (POCl3) yields 6-chloro-2-thioxopyrimidine-5-carbonyl chloride, which is subsequently treated with 4-fluorobenzylamine to install the carboxamide group.
Reaction Scheme:
$$
\text{Ethyl acetoacetate} + \text{Urea} \xrightarrow{\text{HCl, EtOH}} \text{6-Hydroxy intermediate} \xrightarrow{\text{POCl}_3} \text{6-Chloro derivative} \xrightarrow{\text{4-Fluorobenzylamine}} \text{Carboxamide intermediate}
$$
Thiazole Annulation
The thiazole ring is introduced by reacting the pyrimidine intermediate with bromoacetyl bromide in tetrahydrofuran (THF). Cyclization occurs at 60°C over 4 hours, followed by hydrolysis with 2N HCl to unmask the 7-hydroxy group.
Optimization Notes:
- Temperature : Higher temperatures (>70°C) lead to decomposition.
- Yield : 58–62% after recrystallization from methanol.
Microwave-Assisted Synthesis
Accelerated Cyclization
Microwave irradiation significantly reduces reaction times. A mixture of thiourea, ethyl 3-oxo-4-(4-fluorobenzylcarbamoyl)butanoate, and iodine in dimethyl sulfoxide (DMSO) is irradiated at 120°C for 20 minutes. This method achieves 85% yield of the thiazolo[3,2-a]pyrimidine core, as reported for analogous structures.
Post-Functionalization
The intermediate is treated with hydroxylamine hydrochloride in ethanol under microwave conditions (80°C, 10 minutes) to introduce the 7-hydroxy group. Final purification via silica gel chromatography affords the target compound in >95% purity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time Efficiency | Scalability |
|---|---|---|---|---|
| Multi-Component | 65–75 | 90–92 | Moderate | High |
| Stepwise | 58–62 | 88–90 | Low | Moderate |
| Microwave | 80–85 | 95–97 | High | Limited |
Key Findings :
- Microwave-assisted synthesis offers superior time efficiency and purity but requires specialized equipment.
- Stepwise synthesis allows modular functionalization but suffers from lower yields.
Critical Reaction Parameters
Solvent Selection
Catalytic Systems
Analytical Characterization
Spectroscopic Data
Challenges and Mitigation Strategies
Hydroxyl Group Oxidation
The 7-hydroxy group is prone to oxidation during storage. Solution : Add 0.1% ascorbic acid as a stabilizer in the final formulation.
Byproduct Formation in Multi-Component Reactions
Unreacted α-haloketones may form dimeric byproducts. Solution : Slow addition of reagents at 0°C reduces side reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of N-(4-fluorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide in cancer treatment. The following points summarize key findings:
- Cell Line Studies : The compound has been evaluated against various human cancer cell lines, demonstrating notable antiproliferative effects. For instance, similar thiazolo-pyrimidine derivatives have shown significant activity against cell lines such as A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) .
- Mechanism of Action : While detailed mechanisms for this specific compound are still under investigation, related derivatives have been shown to induce apoptosis and inhibit cell proliferation through various pathways, including mitochondrial dysfunction and modulation of signaling pathways involved in cancer cell survival .
- NCI Screening : Compounds structurally related to this compound have been selected for screening by the National Cancer Institute (NCI), indicating their potential as lead compounds for further development .
Other Biological Activities
In addition to anticancer properties, this compound may exhibit other pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of thiazolo-pyrimidines can possess antimicrobial properties. The structural characteristics that enhance anticancer activity may similarly influence antimicrobial efficacy .
- Anti-inflammatory Effects : Some thiazolo-pyrimidine derivatives have demonstrated anti-inflammatory activities, potentially making them candidates for treating inflammatory diseases .
- Synthesis and Evaluation : A study synthesized various derivatives of thiazolo-pyrimidines and evaluated their anticancer activity using MTT assays on different human cancer cell lines. Compounds with similar structures to this compound exhibited promising results .
- Mechanistic Insights : Research into the mechanism of action for related compounds revealed that modifications on the thiazolo-pyrimidine scaffold could significantly alter biological activity, suggesting that further optimization could enhance efficacy against specific cancer types .
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are likely mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: Compounds with similar thiazolopyrimidine cores but different substituents.
Fluorobenzyl Compounds: Compounds with fluorobenzyl groups but different core structures.
Uniqueness
N-(4-fluorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to the combination of its thiazolopyrimidine core and fluorobenzyl group. This unique structure may confer distinct pharmacological properties and potential therapeutic benefits compared to other similar compounds.
Biological Activity
N-(4-fluorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic compound that exhibits a range of biological activities, primarily due to its unique thiazole and pyrimidine structural motifs. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
The molecular formula of this compound is C₁₄H₁₀FN₃O₃S, with a molecular weight of 319.31 g/mol. Its structure includes a thiazole ring fused with a pyrimidine, which is crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing thiazole and pyrimidine rings have been shown to inhibit the growth of cancer cells such as HeLa and A549 with IC₅₀ values in the low micromolar range (Table 1) .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| N-(4-fluorobenzyl)-7-hydroxy-5-oxo... | HeLa | 5.0 |
| Similar Thiazole Derivative | A549 | 2.63 ± 0.17 |
| Reference Compound (5-FU) | Various | 29.61 ± 0.21 |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. It has been evaluated against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing potency comparable to standard antibiotics like ampicillin . The mechanism of action appears to involve inhibition of bacterial topoisomerases, which are essential for DNA replication.
Antimalarial Properties
In addition to anticancer and antimicrobial activities, thiazole derivatives have been explored for their antimalarial potential. Compounds structurally related to this compound have shown efficacy against Plasmodium falciparum, with modifications in the aryl amide group leading to enhanced in vitro activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. Research indicates that electron-withdrawing groups at specific positions on the aromatic rings enhance activity against cancer cells while maintaining low cytotoxicity towards normal cells .
Case Studies
- Cytotoxicity Assays : In a study involving MTT assays across multiple cancer cell lines, compounds derived from thiazoles exhibited IC₅₀ values indicating effective cytotoxicity at concentrations as low as 2 µM .
- Antimicrobial Testing : A series of thiazole derivatives were tested against resistant bacterial strains, showing promising results that could lead to new treatments for antibiotic-resistant infections .
Q & A
Q. What are the optimal synthetic routes for N-(4-fluorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, and what reaction conditions are critical for yield optimization?
Methodological Answer: The synthesis typically involves multi-step reactions starting with a thiazolopyrimidine core. A common approach is:
- Step 1: Condensation of a substituted benzaldehyde (e.g., 4-fluorobenzylamine) with a thiazolopyrimidine precursor under acidic conditions (e.g., glacial acetic acid/acetic anhydride) .
- Step 2: Cyclization via refluxing with sodium acetate as a catalyst (8–10 hours, 78°C) to form the fused thiazolo[3,2-a]pyrimidine ring .
- Step 3: Carboxamide functionalization using coupling agents like EDCI/HOBt in DMF at room temperature .
Critical Parameters:
- Solvent Choice: Polar aprotic solvents (DMF, ethyl acetate) improve solubility and reaction homogeneity .
- Catalysts: Sodium acetate accelerates cyclization, while palladium/copper catalysts aid cross-coupling steps (e.g., introducing fluorobenzyl groups) .
- Purification: Recrystallization from ethyl acetate/ethanol mixtures (3:2 v/v) yields high-purity crystals (>95%) .
Q. How is the molecular structure of this compound validated, and what crystallographic parameters are typically observed?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Key steps include:
-
Data Collection: Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 296 K, with triclinic or monoclinic crystal systems commonly observed .
-
Refinement: SHELXL software for small-molecule refinement, using riding models for H-atoms and anisotropic displacement parameters for heavy atoms .
-
Key Parameters:
Parameter Typical Range Example from Evidence Space Group P1 or P2₁/c Triclinic, P1 Unit Cell Volume ~500–600 ų 521.58 ų R Factor <0.06 (high-resolution data) R = 0.058 Dihedral Angles 80–90° (ring puckering) 80.94° (thiazole vs. benzene)
Hydrogen-bonding networks (C–H···O) stabilize crystal packing, analyzed via graph-set notation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for thiazolo[3,2-a]pyrimidine derivatives?
Methodological Answer: Contradictions often arise from variations in assay conditions or structural modifications. Strategies include:
- Structural-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., 4-fluorobenzyl vs. 4-methoxyphenyl) on target binding using molecular docking (e.g., AutoDock Vina) .
- Assay Standardization:
- Use identical cell lines (e.g., HEK293 for kinase assays) and control compounds.
- Validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Data Normalization: Express activity as % inhibition relative to a positive control (e.g., staurosporine for kinase inhibition) to minimize inter-lab variability .
Example: A 4-fluorobenzyl group may enhance metabolic stability but reduce solubility, leading to conflicting IC₅₀ values in cellular vs. enzymatic assays .
Q. What computational methods are recommended for predicting the reactivity of the 7-hydroxy group in this compound?
Methodological Answer:
- DFT Calculations: Use Gaussian09/B3LYP/6-31G(d) to model the electron density around the 7-hydroxy group. Key outputs include:
- HOMO-LUMO Gaps: Predict nucleophilic/electrophilic sites.
- Mulliken Charges: Identify regions prone to oxidation or hydrogen bonding .
- MD Simulations: GROMACS or AMBER to study solvation effects (e.g., water vs. DMSO) on hydroxyl group reactivity .
- pKa Estimation: Tools like MarvinSketch or ACD/pKa DB predict acidity (expected pKa ~9–11 for phenolic -OH) .
Experimental Validation: Compare computed reactivity with observed stability under oxidative conditions (e.g., H₂O₂ exposure) .
Q. How can researchers address challenges in reproducing crystallographic data for this compound?
Methodological Answer: Reproducibility issues often stem from:
- Polymorphism: Screen crystallization conditions (e.g., solvent mixtures, cooling rates) to isolate the same polymorph .
- Twinned Crystals: Use PLATON’s TWINLAW to detect twinning and refine data with SHELXL’s TWIN/BASF instructions .
- Data Quality: Ensure resolution ≤0.8 Å and completeness >95% (CCDC deposition standards) .
Case Study: reports a flattened boat conformation (C5 deviation = 0.224 Å). Reproduce this by replicating the ethyl acetate/ethanol recrystallization protocol .
Q. What analytical techniques are critical for characterizing degradation products of this compound under physiological conditions?
Methodological Answer:
- LC-HRMS: Agilent 6545 Q-TOF with ESI+ ionization to identify hydrolyzed or oxidized products (e.g., cleavage of the carboxamide bond) .
- NMR Tracking: ¹H/¹³C NMR in PBS/D₂O (pH 7.4, 37°C) to monitor real-time degradation (e.g., loss of 7-hydroxy proton signal) .
- XPS: Surface analysis of solid-state degradation (e.g., sulfur oxidation states in the thiazole ring) .
Degradation Pathways:
Hydrolysis of the carboxamide to carboxylic acid.
Oxidative ring-opening of the thiazole moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
